molecular formula C26H23NO5S B2606785 (3,4-Dimethylphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone CAS No. 899760-36-2

(3,4-Dimethylphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone

Cat. No. B2606785
CAS RN: 899760-36-2
M. Wt: 461.53
InChI Key: XVFNWARZIAWFKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Dimethylphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone is a useful research compound. Its molecular formula is C26H23NO5S and its molecular weight is 461.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of quinolinone derivatives often involves complex chemical reactions that can yield compounds with interesting chemical and physical properties. For example, the synthesis of carbon-14 labeled quinolinone derivatives for potential use in medicinal chemistry and biological studies shows the versatility of these compounds in drug development and tracer studies (Kitson et al., 2010).
  • Quinolinone derivatives have been synthesized for various applications, including as intermediates in the production of pharmaceuticals and materials with specific properties. Techniques such as cyclocondensation and electrochemical synthesis are common in creating these compounds, highlighting their significance in synthetic chemistry and materials science (Largeron & Fleury, 1998).

Potential Applications in Material Science

  • Poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups, derived from quinolinone-related compounds, show promise for use in fuel cell technologies due to their high alkaline stability and good hydroxide conductivity (Shi et al., 2017). These findings suggest that derivatives of quinolinone could be integral to developing new materials for energy applications.

properties

IUPAC Name

(3,4-dimethylphenyl)-[6-methoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5S/c1-16-5-6-18(13-17(16)2)25(28)23-15-27-24-12-9-20(32-4)14-22(24)26(23)33(29,30)21-10-7-19(31-3)8-11-21/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFNWARZIAWFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethylphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone

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